molecular formula C21H34B2Br2N2O4 B13156858 Tspba

Tspba

Cat. No.: B13156858
M. Wt: 559.9 g/mol
InChI Key: UGGCAYBYPTXWGJ-UHFFFAOYSA-L
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Description

The compound N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1, N1, N3, N3-tetramethylpropane-1, 3-diaminium, commonly referred to as Tspba, is a multifunctional chemical compound. It is primarily used in the field of materials science and biomedical applications due to its unique properties, such as its ability to form hydrogels and its responsiveness to reactive oxygen species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tspba involves the reaction of polyvinyl alcohol with a reactive oxygen species-responsive crosslinker. The process typically includes the following steps:

    Preparation of Polyvinyl Alcohol Solution: A solution of polyvinyl alcohol is prepared in water.

    Addition of Crosslinker: The reactive oxygen species-responsive crosslinker is added to the polyvinyl alcohol solution.

    Formation of Hydrogel: The mixture is allowed to react, forming a hydrogel.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. The key steps include:

    Large-Scale Preparation of Polyvinyl Alcohol Solution: Industrial-grade polyvinyl alcohol is dissolved in large quantities of water.

    Controlled Addition of Crosslinker: The reactive oxygen species-responsive crosslinker is added in a controlled manner to ensure uniformity.

    Hydrogel Formation and Processing: The resulting hydrogel is processed and purified for various applications.

Chemical Reactions Analysis

Types of Reactions

Tspba undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide results in oxidized this compound, while reduction with sodium borohydride restores the original compound .

Scientific Research Applications

Tspba has a wide range of scientific research applications, including:

    Chemistry: Used as a crosslinker in the formation of hydrogels.

    Biology: Employed in the development of drug delivery systems.

    Medicine: Utilized in wound healing applications due to its reactive oxygen species scavenging properties.

    Industry: Applied in the production of high-strength polymer materials

Mechanism of Action

The mechanism of action of Tspba involves its interaction with reactive oxygen species. When exposed to reactive oxygen species, this compound undergoes oxidation, leading to the formation of a crosslinked hydrogel. This hydrogel can scavenge reactive oxygen species, thereby reducing oxidative stress in biological systems. The molecular targets and pathways involved include the upregulation of angiogenesis-related factors, which promote wound healing .

Comparison with Similar Compounds

Similar Compounds

    Polyvinyl Alcohol: Used in the formation of hydrogels but lacks the reactive oxygen species responsiveness of Tspba.

    N1-(4-boronobenzyl)-N3-(4-boronophenyl)-N1, N1, N3, N3-tetramethylpropane-1, 3-diaminium: A similar compound with slight structural differences.

Uniqueness of this compound

This compound is unique due to its dual functionality as a crosslinker and reactive oxygen species scavenger. This makes it particularly valuable in biomedical applications, where both properties are essential for effective treatment .

Properties

Molecular Formula

C21H34B2Br2N2O4

Molecular Weight

559.9 g/mol

IUPAC Name

(4-boronophenyl)methyl-[3-[(4-boronophenyl)methyl-dimethylazaniumyl]propyl]-dimethylazanium;dibromide

InChI

InChI=1S/C21H34B2N2O4.2BrH/c1-24(2,16-18-6-10-20(11-7-18)22(26)27)14-5-15-25(3,4)17-19-8-12-21(13-9-19)23(28)29;;/h6-13,26-29H,5,14-17H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

UGGCAYBYPTXWGJ-UHFFFAOYSA-L

Canonical SMILES

B(C1=CC=C(C=C1)C[N+](C)(C)CCC[N+](C)(C)CC2=CC=C(C=C2)B(O)O)(O)O.[Br-].[Br-]

Origin of Product

United States

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